molecular formula C10H12ClNO B8578707 alpha-Chloro-4-isopropylbenzaldoxime CAS No. 61946-90-5

alpha-Chloro-4-isopropylbenzaldoxime

Cat. No.: B8578707
CAS No.: 61946-90-5
M. Wt: 197.66 g/mol
InChI Key: CLCZUXISDITGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Chloro-4-isopropylbenzaldoxime is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a carboximidoyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-4-isopropylbenzaldoxime typically involves the reaction of 4-isopropylbenzene-1-carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

alpha-Chloro-4-isopropylbenzaldoxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Chloro-4-isopropylbenzaldoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Chloro-4-isopropylbenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Chloro-4-isopropylbenzaldoxime is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications .

Properties

CAS No.

61946-90-5

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-hydroxy-4-propan-2-ylbenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3

InChI Key

CLCZUXISDITGQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.4 g of tert-butyl hypochlorite in 25 ml of carbon tetrachloride was added dropwise during 15 minutes into a solution of 6.8 g of 4-isopropylbenzaldoxime (m.p. 61°-63°, prepared in the manner described in Example II) in 50 ml of carbon tetrachloride while the temperature was maintained at 15°-23°. The green mixture was stirred for 15 minutes, then concentrated. The oil was crystallized from hexane to give 6 g of 4-isopropylbenzohydroximoyl chloride.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.